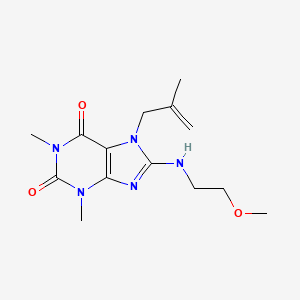![molecular formula C25H27N5O3 B2872685 9-(3,4-dimethoxyphenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540477-42-7](/img/structure/B2872685.png)
9-(3,4-dimethoxyphenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned appears to be a complex organic molecule that contains several functional groups and rings. It includes a quinazolinone group, which is a type of heterocyclic compound that is often found in various pharmaceuticals. The molecule also contains a triazolo group, another type of heterocycle that is common in medicinal chemistry.
Synthesis Analysis
Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis. However, the synthesis of similar compounds often involves multi-step reactions, including the formation of the heterocyclic rings and the attachment of the various functional groups.Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains multiple ring structures, including a quinazolinone and a triazole ring. These rings are likely to contribute significantly to the compound’s chemical properties and potential biological activity.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions this compound might undergo. However, the presence of the amine and carbonyl groups suggests that it could participate in a variety of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the dimethylamino group could make the compound basic, while the carbonyl group in the quinazolinone ring could make it reactive.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of related compounds, such as 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones, has been explored to understand the heterocyclization mechanisms and potential synthetic pathways. These studies highlight the chemical reactions leading to the formation of complex triazoloquinazolinones, providing insights into their structural properties and potential for further chemical modification (Lipson et al., 2003).
Molecular Rearrangements and Structure Elucidation
Investigations into the preparation of triazoloquinazolinium betaines and their molecular rearrangements offer detailed insights into the structural characteristics of these compounds. X-ray crystallography has been utilized to determine the crystal and molecular structure of specific derivatives, enriching our understanding of their molecular geometry and potential interaction sites (Crabb et al., 1999).
Antimicrobial Activity
Some novel quinazolinones fused with triazole and other heterocyclic rings have demonstrated significant antimicrobial activity against a variety of gram-negative and gram-positive bacteria, as well as fungi. These findings suggest the potential of such compounds in developing new antimicrobial agents (Pandey et al., 2009).
Adenosine Receptor Antagonism
The identification of core skeletons for the design of hA(3) adenosine receptor antagonists has led to the discovery of compounds with high affinity and selectivity. These studies contribute to the development of novel therapeutic agents targeting the adenosine receptor, with potential applications in treating various diseases (Poli et al., 2011).
Practical Synthesis Approaches
Research into the synthesis of triazoloquinazolinones has provided practical approaches to generating these compounds, highlighting efficient methods for their preparation. Such studies are crucial for facilitating further research and development of derivatives with potential therapeutic applications (Hsu et al., 2008).
Safety And Hazards
Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Zukünftige Richtungen
The potential applications and future directions for this compound would likely depend on its biological activity. Given the presence of the quinazolinone and triazole groups, it could be of interest in medicinal chemistry.
Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, specific studies and experimental data are needed. If you have access to more information or specific documents related to this compound, I would be happy to help analyze them.
Eigenschaften
IUPAC Name |
9-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)phenyl]-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-29(2)17-11-8-15(9-12-17)24-27-25-26-18-6-5-7-19(31)22(18)23(30(25)28-24)16-10-13-20(32-3)21(14-16)33-4/h8-14,23H,5-7H2,1-4H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUOWJMPLZKYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3,4-dimethoxyphenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

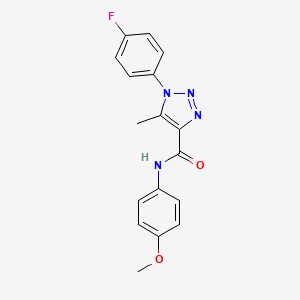
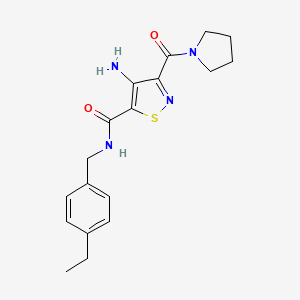
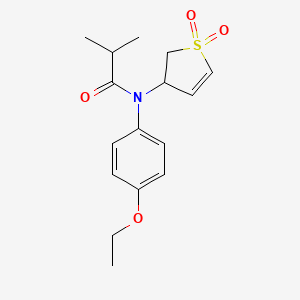
![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2872613.png)
![2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2872614.png)
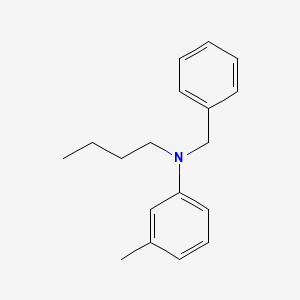
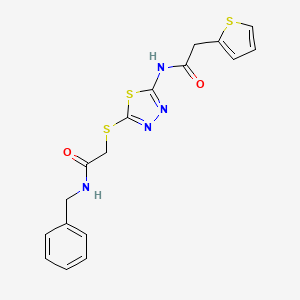
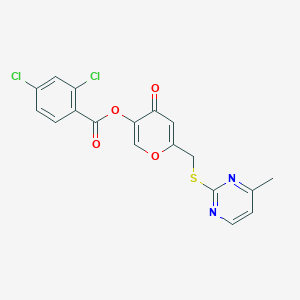
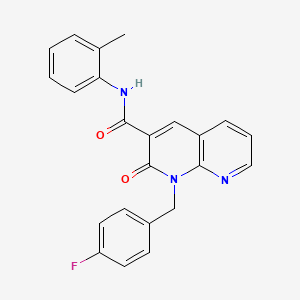
![N-(2,3-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2872620.png)
![N-(1-cyanocycloheptyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2872622.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-(4-chlorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872623.png)
